molecular formula C9H13N B1221183 2-Methylphenethylamine CAS No. 55755-16-3

2-Methylphenethylamine

Cat. No.: B1221183
CAS No.: 55755-16-3
M. Wt: 135.21 g/mol
InChI Key: OWOUKRYOZIZVFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

2-Methylphenethylamine plays a significant role in biochemical reactions as a TAAR1 agonist. It interacts with various enzymes, proteins, and other biomolecules. For instance, it shares properties with amphetamine and other phenethylamine isomers, which are known to interact with monoamine oxidase (MAO) enzymes . These interactions are crucial as they influence the compound’s potency and efficacy in activating TAAR1 receptors.

Cellular Effects

This compound affects various types of cells and cellular processes. As a TAAR1 agonist, it influences cell signaling pathways, gene expression, and cellular metabolism. The activation of TAAR1 by this compound can modulate neurotransmitter release and uptake, impacting neuronal communication and overall cellular function . This modulation can lead to changes in cellular responses and metabolic activities.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with TAAR1 receptors. Upon binding, it activates these receptors, leading to a cascade of intracellular events. This activation can result in enzyme inhibition or activation and changes in gene expression. The binding of this compound to TAAR1 is a critical step in its mechanism of action, influencing various downstream effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are essential factors to consider. Studies have shown that this compound can maintain its activity over a specific period, but prolonged exposure may lead to degradation and reduced efficacy . Long-term effects on cellular function have also been observed, indicating potential changes in cellular responses over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular effects without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as monoamine oxidase (MAO), which plays a role in its metabolism . The compound’s metabolism can influence metabolic flux and metabolite levels, impacting its overall activity and efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . The precise localization within cells can determine the compound’s efficacy in modulating cellular processes and biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylphenethylamine can be synthesized through several methods. One common route involves the reduction of 2-methylphenylacetonitrile using hydrogen in the presence of a catalyst such as palladium on carbon. Another method includes the reductive amination of 2-methylphenylacetone with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Methylphenethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methylphenethylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a model compound for studying the behavior of trace amines in biological systems.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

  • Amphetamine (α-methylphenethylamine)
  • β-Methylphenethylamine
  • N-Methylphenethylamine

Comparison: 2-Methylphenethylamine is unique in its specific substitution pattern on the phenyl ring, which confers distinct pharmacological properties. Compared to amphetamine, it has a different potency and selectivity for TAAR1. β-Methylphenethylamine and N-Methylphenethylamine also share structural similarities but differ in their biological activity and receptor affinity .

Properties

IUPAC Name

2-(2-methylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-8-4-2-3-5-9(8)6-7-10/h2-5H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWOUKRYOZIZVFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366371
Record name 2-Methylphenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55755-16-3
Record name 2-Methylphenethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55755-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylphenethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055755163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylphenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 55755-16-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHYLPHENETHYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2VHM2W3X9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylphenethylamine
Reactant of Route 2
2-Methylphenethylamine
Reactant of Route 3
Reactant of Route 3
2-Methylphenethylamine
Reactant of Route 4
Reactant of Route 4
2-Methylphenethylamine
Reactant of Route 5
Reactant of Route 5
2-Methylphenethylamine
Reactant of Route 6
Reactant of Route 6
2-Methylphenethylamine
Customer
Q & A

Q1: Why is 2-methylphenethylamine used as an internal standard in the analysis of methamphetamine and amphetamine in urine?

A1: this compound is used as an internal standard in this specific research [] due to its structural similarity to the target analytes, methamphetamine and amphetamine. This similarity leads to comparable chemical behavior during the extraction and derivatization steps of the analytical method. By adding a known amount of this compound to the urine sample, researchers can account for variations in these steps and obtain more accurate and reliable quantifications of methamphetamine and amphetamine.

Q2: How does the use of trichloroacetyl derivatization improve the analysis of methamphetamine and amphetamine by GC/MS?

A2: The research highlights that trichloroacetyl derivatization offers several advantages []. Firstly, it generates derivatives of methamphetamine and amphetamine that are less volatile compared to other common derivatives. This is crucial for gas chromatography analysis, as it ensures the analytes can be effectively separated and detected. Secondly, the trichloroacetyl derivatives fragment in the mass spectrometer to produce characteristic ions that are larger and more structurally informative. This fragmentation pattern enhances the identification and quantification of methamphetamine and amphetamine in complex mixtures like urine.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.